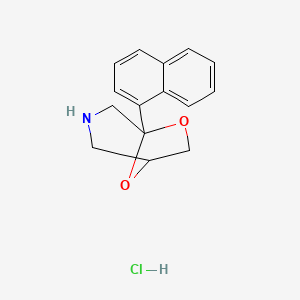
5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring, a bicyclic structure with oxygen and nitrogen atoms, and a hydrochloride group. Its intricate structure makes it a subject of interest in synthetic chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the formation of the bicyclic structure through cyclization reactions. The introduction of the oxygen and nitrogen atoms is achieved using specific reagents under controlled conditions. Finally, the hydrochloride group is added to the compound to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of new compounds with altered properties.
Substitution: The naphthalene ring and bicyclic structure can undergo substitution reactions, where specific atoms or groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield naphthoquinone derivatives, while reduction can produce amine derivatives
Aplicaciones Científicas De Investigación
5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: It serves as a probe in biochemical studies to investigate molecular interactions and pathways.
Medicine: The compound is explored for its potential therapeutic effects, including its role as a drug candidate for various diseases.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, with unique properties.
Mecanismo De Acción
The mechanism of action of 5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other naphthalene derivatives and bicyclic structures with oxygen and nitrogen atoms. Examples include:
- 3-[(E)-2-(1-naphthalenyl)ethenyl]-1-azabicyclo[2.2.2]octane hydrochloride
- Other naphthalene-based bicyclic compounds
Uniqueness
5-(1-Naphthalenyl)-6,8-dioxa-3-azabicyclo(3.2.1)octane hydrochloride stands out due to its unique combination of structural features, including the naphthalene ring, bicyclic structure, and hydrochloride group. This combination imparts specific properties that make it valuable for various scientific applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
84509-49-9 |
|---|---|
Fórmula molecular |
C15H16ClNO2 |
Peso molecular |
277.74 g/mol |
Nombre IUPAC |
5-naphthalen-1-yl-6,8-dioxa-3-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C15H15NO2.ClH/c1-2-6-13-11(4-1)5-3-7-14(13)15-10-16-8-12(18-15)9-17-15;/h1-7,12,16H,8-10H2;1H |
Clave InChI |
MZKGEPBHIMOANF-UHFFFAOYSA-N |
SMILES canónico |
C1C2COC(O2)(CN1)C3=CC=CC4=CC=CC=C43.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~-Methyl-N'~1~-[2-(methylsulfanyl)ethyl]-2-nitroethene-1,1-diamine](/img/structure/B14412097.png)
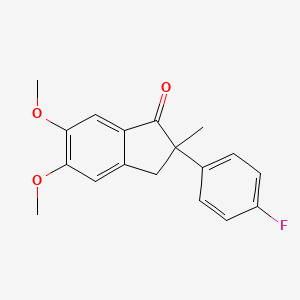
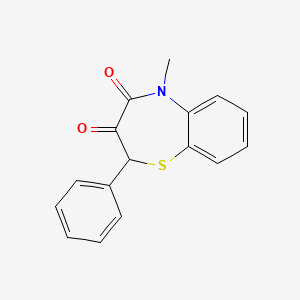
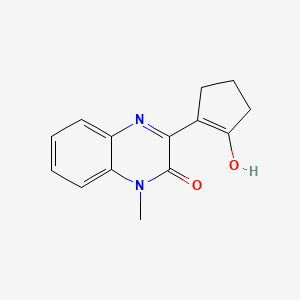
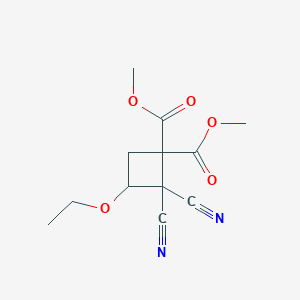

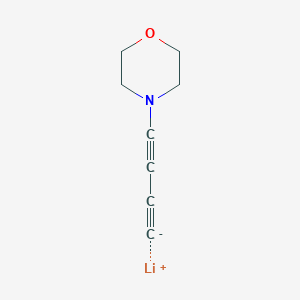
![(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoic acid](/img/structure/B14412126.png)

![N-[5-(6-Oxo-3-phenylpyridazin-1(6H)-yl)pentyl]urea](/img/structure/B14412129.png)
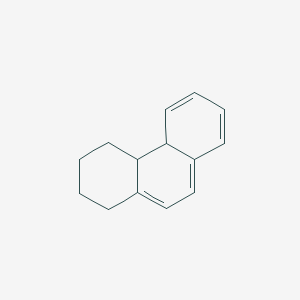
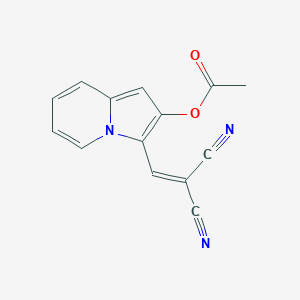
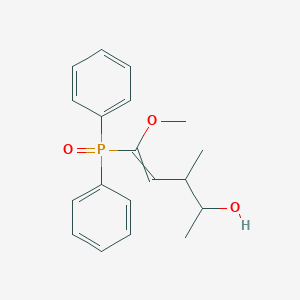
![1-[3-Chloro-4-(morpholin-4-yl)phenyl]-4-(morpholin-4-yl)butane-1,4-dione](/img/structure/B14412157.png)
